BenchChemオンラインストアへようこそ!

RX 67668

Cholinesterase Pharmacology Enzyme Inhibition Assays Neuromuscular Junction Research

RX 67668 (CAS 40709-76-0), chemically designated cis-2-phenyl-1-(N-pyrrolidinyl)cyclohexane hydrochloride, is a reversible cholinesterase inhibitor that exhibits equipotent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with an IC50 of 5 μM. First characterized in the early 1970s, this compound demonstrates a distinct pharmacological profile that includes reversal of competitive neuromuscular blockade and central nervous system effects not observed with certain in-class alternatives.

Molecular Formula C16H24ClN
Molecular Weight 265.82 g/mol
CAS No. 40709-76-0
Cat. No. B1680344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRX 67668
CAS40709-76-0
SynonymsRX 67668;  RX-67668;  RX67668; 
Molecular FormulaC16H24ClN
Molecular Weight265.82 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)C2=CC=CC=C2)N3CCCC3.Cl
InChIInChI=1S/C16H23N.ClH/c1-2-8-14(9-3-1)15-10-4-5-11-16(15)17-12-6-7-13-17;/h1-3,8-9,15-16H,4-7,10-13H2;1H/t15-,16-;/m1./s1
InChIKeyPFJUKRASTDOAQF-QNBGGDODSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





RX 67668 Cholinesterase Inhibitor for Neuromuscular Research: Potency and Reversal Data


RX 67668 (CAS 40709-76-0), chemically designated cis-2-phenyl-1-(N-pyrrolidinyl)cyclohexane hydrochloride, is a reversible cholinesterase inhibitor that exhibits equipotent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with an IC50 of 5 μM [1]. First characterized in the early 1970s, this compound demonstrates a distinct pharmacological profile that includes reversal of competitive neuromuscular blockade [2] and central nervous system effects not observed with certain in-class alternatives [3].

Why RX 67668 Cannot Be Substituted by Other Cholinesterase Inhibitors in Specialized Research


While several anticholinesterase agents are available for research, RX 67668 occupies a unique position due to its balanced AChE/BuChE inhibition profile and its distinct in vivo behavioral signature. Direct comparator studies have shown that its potency relative to clinically established agents such as edrophonium, neostigmine, and eserine varies significantly depending on the tissue and experimental endpoint [1]. Furthermore, unlike the peripherally restricted pyridostigmine, RX 67668 readily penetrates the blood-brain barrier, producing central psychotomimetic effects that have been both predicted in animal models and confirmed in human volunteers [2]. Substituting RX 67668 with a generic cholinesterase inhibitor would therefore introduce confounding variables in studies focused on central cholinergic signaling or in assays designed to model the compound's unique behavioral and neuromuscular reversal properties.

RX 67668 Quantitative Differentiation Evidence vs. Edrophonium, Neostigmine, Eserine, and Pyridostigmine


Equipotent Dual Cholinesterase Inhibition vs. Selective AChE Inhibitors

RX 67668 exhibits balanced, equipotent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with an IC50 of 5 μM for each enzyme [1]. This dual inhibitory profile contrasts with the more AChE-selective nature of many clinically used anticholinesterases and may contribute to its distinct pharmacological effects.

Cholinesterase Pharmacology Enzyme Inhibition Assays Neuromuscular Junction Research

Central Nervous System Penetration and Psychotomimetic Profile vs. Peripherally Restricted Pyridostigmine

In a Sidman discriminated avoidance test in rats, RX 67668, eserine, and LSD decreased discriminated avoidance behavior and increased late responding, while pyridostigmine had minimal effects [1]. This behavioral profile, which predicted central psychotomimetic effects, was confirmed in a concomitant clinical evaluation [1].

Behavioral Pharmacology Blood-Brain Barrier Central Cholinergic Systems

In Vivo Reversal of Tubocurarine-Induced Neuromuscular Blockade

RX 67668 has been shown to reverse competitive neuromuscular blockade induced by D-tubocurarine, a classic non-depolarizing muscle relaxant [1]. The effective dose for this reversal has been established in animal models.

Neuromuscular Junction Anesthesia Research Reversal Agents

Relative Potency on Human Tissue vs. Edrophonium, Neostigmine, and Eserine

A direct comparison of the potencies of RX 67668 with edrophonium, neostigmine, and eserine was performed on human tissues [1]. While the abstract does not provide the exact potency ratios, the study establishes that RX 67668's relative potency differs from these clinically established agents, underscoring its distinct pharmacological profile.

Human Tissue Pharmacology Anticholinesterase Potency Comparative Drug Studies

Optimal Research Applications for RX 67668 Based on Differential Evidence


Investigating the Functional Role of Butyrylcholinesterase in Neuromuscular Transmission

Given RX 67668's equipotent inhibition of both AChE and BuChE (IC50 = 5 μM for each) [1], it serves as an ideal tool for dissecting the relative contributions of these two enzymes to cholinergic signaling. Unlike AChE-selective inhibitors, RX 67668 allows researchers to simultaneously inhibit both enzymes, providing a model to study the compensatory or synergistic roles of BuChE in the neuromuscular junction and other cholinergic synapses.

Modeling Central Cholinergic Psychotomimetic Effects

RX 67668's confirmed central nervous system penetration and psychotomimetic behavioral profile in both animal models and human subjects [1] make it a valuable compound for preclinical research into the role of central cholinergic hyperactivity in psychosis. Its effects are distinct from those of peripherally restricted agents like pyridostigmine, providing a specific tool for behavioral pharmacology studies.

Reversal of Competitive Neuromuscular Blockade in Experimental Models

The demonstrated ability of RX 67668 to reverse D-tubocurarine-induced neuromuscular blockade in vivo (0.3-1.0 mg/kg i.v. in cat) [1] positions it as a useful agent for studying the mechanisms of non-depolarizing block reversal. Researchers can employ RX 67668 to explore the dynamics of acetylcholine accumulation at the neuromuscular junction and the functional consequences of dual cholinesterase inhibition in this context.

Comparative Pharmacology Studies of Anticholinesterase Agents on Human Tissues

As RX 67668 has been directly compared to edrophonium, neostigmine, and eserine in human tissue preparations [1], it is a valuable reference compound for establishing potency benchmarks in new anticholinesterase research. Its distinct potency profile ensures it serves as a useful comparator rather than a redundant agent in such studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for RX 67668

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.